molecular formula C21H25N3O4S B6570442 N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide CAS No. 946381-46-0

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B6570442
CAS No.: 946381-46-0
M. Wt: 415.5 g/mol
InChI Key: SVIWUQWWPVQFSJ-UHFFFAOYSA-N
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Description

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a synthetic sulfonamide derivative with a molecular formula of C₂₄H₂₂N₄O₄S (molecular weight: 462.52 g/mol). Its structure comprises a 1-propanoyl-substituted tetrahydroquinoline scaffold linked via a sulfamoyl group to a phenylpropanamide moiety. Analytical data (elemental analysis) confirms its composition: C, 62.32%; H, 4.79%; N, 12.87%; O, 12.11%; S, 6.93% (experimental values align closely with theoretical calculations) . The compound is hypothesized to exhibit biological activity due to its sulfonamide and tetrahydroquinoline pharmacophores, which are commonly associated with antimicrobial and receptor-targeting properties .

Properties

IUPAC Name

N-[4-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-3-20(25)22-16-7-10-18(11-8-16)29(27,28)23-17-9-12-19-15(14-17)6-5-13-24(19)21(26)4-2/h7-12,14,23H,3-6,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIWUQWWPVQFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propanoyl Group: The tetrahydroquinoline intermediate is then acylated using propanoyl chloride in the presence of a base such as pyridine to introduce the propanoyl group.

    Sulfamoylation: The next step involves the introduction of the sulfamoyl group. This can be done by reacting the intermediate with sulfamoyl chloride in the presence of a base like triethylamine.

    Final Coupling: The final step is the coupling of the sulfamoylated intermediate with 4-aminophenylpropanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the tetrahydroquinoline moiety to form quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activities.

    Biological Research: The compound can be used to study enzyme interactions and receptor binding due to its unique functional groups.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific biological pathways. The tetrahydroquinoline moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide, a comparative analysis with structurally analogous sulfonamide derivatives is provided below:

Structural and Functional Analogues

Compound Name Molecular Formula (MW) Key Substituents/Modifications Bioactivity/Notes Reference
This compound C₂₄H₂₂N₄O₄S (462.52 g/mol) 1-Propanoyl tetrahydroquinoline, phenylpropanamide Potential antimicrobial activity; SAR studies suggest substituent size impacts binding affinity
(S)-2-(6-Methoxynaphthalen-2-yl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide C₂₇H₂₄N₄O₄S (500.57 g/mol) Methoxynaphthalenyl, 4-methylpyrimidine Enhanced solubility due to methoxy group; moderate COX-2 inhibition
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide C₂₀H₁₆ClN₅OS (417.89 g/mol) Chlorophenylthiazole, indole Antimicrobial activity against S. aureus (MIC: 3 µg/mL)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S (493.53 g/mol) Pyridinyl sulfamoyl, dioxoisoindolinyl Antifungal activity (IC₅₀: 58.59 µM); lower cytotoxicity compared to parent compounds
Methyl 2-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]benzoate C₁₈H₁₈N₂O₅S (374.41 g/mol) Methyl tetrahydroquinoline, benzoate ester Improved metabolic stability; used as a protease inhibitor scaffold

Key Comparative Insights

Substituent Effects on Bioactivity: The tetrahydroquinoline core in the target compound and methyl 2-[(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]benzoate highlights the importance of nitrogen heterocycles in receptor binding. Chlorophenylthiazole and indole moieties in confer specificity against Gram-positive bacteria, whereas the target compound’s phenylpropanamide group may broaden its activity spectrum.

Sulfamoyl Linker Variations: Replacement of the pyridin-2-yl sulfamoyl group in with a tetrahydroquinolin-6-yl group in the target compound alters steric bulk and hydrogen-bonding capacity, which could modulate enzyme inhibition (e.g., carbonic anhydrase or dihydrofolate reductase).

Synthetic Accessibility: The target compound’s synthesis (as inferred from ) involves coupling a pre-functionalized tetrahydroquinoline with a sulfamoylphenylpropanamide intermediate. This contrasts with the multi-step routes required for pyrazolo[1,5-a]pyrimidine derivatives , which involve hydrazine-mediated cyclization.

Biological Activity

N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article delves into its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S, with a molecular weight of 415.5 g/mol. The structure incorporates a tetrahydroquinoline core, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC21H25N3O4SC_{21}H_{25}N_{3}O_{4}S
Molecular Weight415.5 g/mol
CAS Number946381-46-0

Biological Activity

Research indicates that compounds containing the tetrahydroquinoline moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives show promising antimicrobial properties against various pathogens.
  • Anticancer Potential : Certain studies suggest that tetrahydroquinoline derivatives can induce apoptosis in cancer cells.
  • Neurological Effects : The compound may interact with neurotransmitter systems, potentially influencing mood and cognition.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in PubMed explored the antimicrobial efficacy of tetrahydroquinoline derivatives, demonstrating that modifications in the sulfamoyl group significantly enhanced activity against Gram-positive bacteria .
  • Anticancer Properties :
    • Research has shown that related compounds can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. For example, one derivative was tested in vitro against human cancer cell lines and exhibited IC50 values in the micromolar range .
  • Neuropharmacological Effects :
    • A study indicated that tetrahydroquinoline derivatives could act as modulators of dopamine receptors, suggesting potential use in treating neurological disorders .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic viability:

  • Absorption : The compound's lipophilicity suggests good oral bioavailability.
  • Distribution : Studies indicate that it can cross the blood-brain barrier due to its structural properties.
  • Metabolism and Excretion : Further research is needed to elucidate metabolic pathways and elimination half-lives.

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